3-Ethoxypyridine-2-sulfonamide
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Overview
Description
3-Ethoxypyridine-2-sulfonamide is a chemical compound with the CAS Number: 1566861-15-1 and a molecular weight of 202.23 . It is widely used in scientific experiments due to its unique properties.
Molecular Structure Analysis
The IUPAC name for this compound is 1S/C7H10N2O3S/c1-2-12-6-4-3-5-9-7 (6)13 (8,10)11/h3-5H,2H2,1H3, (H2,8,10,11) .Scientific Research Applications
Detection of Sulfonamide Residues
A study established a method to detect sulfonamide residues in chicken meat and eggs by high-performance liquid chromatography (HPLC-DAD), demonstrating the broad application of sulfonamides in veterinary practice due to their low cost and broad spectrum of activity (Premarathne et al., 2017).
Antitumor Applications
Another research focused on the structure and gene expression relationship study of antitumor sulfonamides, highlighting their application in cell-based antitumor screens and potential as cell cycle inhibitors in clinical trials (Owa et al., 2002).
Environmental Fate and Degradation
The environmental persistence of sulfonamides, such as sulfamethoxypyridazine, has prompted studies on their degradation. For example, research on the microbial degradation pathway of sulfonamides showed an unusual pathway initiated by ipso-hydroxylation with subsequent fragmentation, which could have implications for mitigating antibiotic resistance (Ricken et al., 2013).
Water Treatment and Remediation
Investigations into the thermo activated persulfate oxidation of sulfamethoxazole and related compounds offer insights into remediation techniques for water contaminated by sulfonamides, highlighting the importance of identifying efficient degradation pathways (Ji et al., 2015).
Synthesis and Chemical Properties
Research on the facile synthesis of magnetic hypercrosslinked polystyrene and its application in the extraction of sulfonamides from samples before HPLC determination showcases the continuous development of new materials for the efficient detection and analysis of sulfonamides in various matrices (Tolmacheva et al., 2016).
Mechanism of Action
Target of Action
3-Ethoxypyridine-2-sulfonamide is a type of sulfonamide, a class of compounds known for their antibacterial activity . The primary targets of sulfonamides, including this compound, are bacterial enzymes involved in the synthesis of folic acid . These enzymes are crucial for bacterial growth and reproduction .
Mode of Action
This compound acts as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of the enzyme, it prevents PABA from participating in the reaction, thereby inhibiting the production of folic acid . This disruption in folic acid synthesis hampers the production of nucleic acids in bacteria, inhibiting their growth and reproduction .
Biochemical Pathways
The action of this compound affects the biochemical pathway of folic acid synthesis in bacteria . Folic acid is a precursor for the synthesis of nucleic acids. By inhibiting the production of folic acid, this compound indirectly disrupts the synthesis of nucleic acids, which are essential components of DNA and RNA . This disruption affects the downstream effects of DNA replication, transcription, and protein synthesis, thereby inhibiting bacterial growth and reproduction .
Pharmacokinetics
The pharmacokinetics of this compound, like other sulfonamides, involves its absorption, distribution, metabolism, and excretion (ADME). Generally, sulfonamides are well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of bacterial growth and reproduction. By disrupting the synthesis of folic acid, it indirectly inhibits the production of nucleic acids, leading to a halt in DNA replication, transcription, and protein synthesis in bacteria . This results in the bacteriostatic effect, where the growth and reproduction of bacteria are inhibited .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other antibiotics or substances in the environment can affect its action . Additionally, the pH and temperature of the environment can influence its stability and efficacy . Furthermore, the presence of resistant bacterial strains in the environment can also impact the effectiveness of this compound .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
3-Ethoxypyridine-2-sulfonamide, like other sulfonamides, exhibits a range of pharmacological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase These activities allow it to play a role in treating a diverse range of disease states
Dosage Effects in Animal Models
For instance, sulfamethazine is used to treat livestock diseases such as gastrointestinal and respiratory tract infections .
Metabolic Pathways
The specific metabolic pathways involving this compound are not currently known. Sulfonamides are generally metabolized in the liver and excreted by the kidneys .
Properties
IUPAC Name |
3-ethoxypyridine-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3S/c1-2-12-6-4-3-5-9-7(6)13(8,10)11/h3-5H,2H2,1H3,(H2,8,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUIXJQTQUNKNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=CC=C1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1566861-15-1 |
Source
|
Record name | 3-ethoxypyridine-2-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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